5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidinyl group, which is further substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic synthesis. The general synthetic route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a reaction between hydrazines and 1,3-diketones under acidic or basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Coupling Reactions: The pyrazole and piperidine moieties are then coupled using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Methoxylation and Pyrimidine Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrimidine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine
Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or activating their function . The piperidine ring may enhance the compound’s binding affinity and specificity . The methoxy group and pyrimidine ring contribute to the overall stability and solubility of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methylpyrazole share structural similarities with the pyrazole moiety.
Piperidine Derivatives: Compounds such as 4-methylpiperidine and 1-benzylpiperidine are structurally related to the piperidine ring.
Pyrimidine Derivatives: Compounds like 2-methoxypyrimidine and 4,6-dimethylpyrimidine are similar to the pyrimidine core.
Uniqueness
The uniqueness of 5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-16-11-23-22(24-12-16)29-15-18-7-6-10-26(14-18)21(28)20-13-25-27(17(20)2)19-8-4-3-5-9-19/h3-5,8-9,11-13,18H,6-7,10,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMISUNLMAXFQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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